molecular formula C10H18ClNO2 B6177183 methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2198585-33-8

methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B6177183
CAS No.: 2198585-33-8
M. Wt: 219.7
InChI Key:
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Description

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane structure.

    Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
  • Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Uniqueness

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both amino and ester functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

2198585-33-8

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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